Lipophilicity (LogD7.4) Shift vs. Piperidine: A +0.5 Unit Increase for N-Linked 2-Azaspiro[3.3]heptanes
When replacing a piperidine motif with an N-linked 2-azaspiro[3.3]heptane scaffold, the lipophilicity (logD7.4) can increase by as much as +0.5 units [1]. This is in contrast to most other spirocyclic or bridged piperidine analogs, which typically lower logD by up to -1.0 unit [1]. For 6-Methyl-2-azaspiro[3.3]heptane specifically, the calculated LogP is 0.94 [2].
| Evidence Dimension | Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | N-linked 2-azaspiro[3.3]heptane: logD7.4 shift up to +0.5 (Calculated LogP for 6-Methyl-2-azaspiro[3.3]heptane: 0.94) |
| Comparator Or Baseline | Piperidine or other bridged piperidine analogs: logD7.4 shift up to -1.0 |
| Quantified Difference | +0.5 unit increase vs. -1.0 unit decrease |
| Conditions | Experimental logD7.4 measurements and in silico analysis in a medicinal chemistry context |
Why This Matters
This counterintuitive increase in lipophilicity is a critical differentiator that can significantly alter a compound's membrane permeability, solubility, and metabolic clearance profile relative to other piperidine bioisosteres.
- [1] Degorce, S. L., et al. ACS Med. Chem. Lett. 2019, 10 (8), 1198-1204. View Source
- [2] ChemSpace. CSMB00010887612 (Enamine MADE) - 6-methyl-2-azaspiro[3.3]heptane. 2024. View Source
